molecular formula C15H13NO5 B057956 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone CAS No. 861841-94-3

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No. B057956
M. Wt: 287.27 g/mol
InChI Key: WJTGHNZQGWPVID-UHFFFAOYSA-N
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Patent
US08420809B2

Procedure details

15.00 kg (52.22 mol) 1-[2-hydroxy-3-nitro-5-(phenylmethoxy)-phenyl]-ethanone 4a, 0.165 kg platinum (IV) oxide and 45 l 2-methyltetrahydrofuran are hydrogenated at 3 bar hydrogen pressure and an internal temperature of 25° C. until no further hydrogen uptake is discernible. The catalyst is filtered off and washed with 20 l of 2-methyltetrahydrofuran. 23.09 kg (167.09 mol) potassium carbonate are placed in another reactor, and the reaction mixture from the first reactor is added. It is rinsed with 22 l of 2-methyltetrahydrofuran. Then within 30 minutes 9.44 kg (83.55 mol) chloroacetyl chloride are metered into the suspension. After 2.5 hours reaction time at 65° C., 101 l water are added. The aqueous phase is separated off at 55° C. Then 34 l 2-methyltetrahydrofuran are distilled off from the organic phase in vacuo. After heating to reflux temperature, 180 l methylcyclohexane are metered in within 30 minutes at reflux temperature. The suspension obtained is cooled to 20° C. and stirred for another 1 hour at this temperature to complete the crystallisation. Then the precipitate is removed by centrifuging, washed with 113 l methylcyclohexane and dried at 50° C.
Quantity
15 kg
Type
reactant
Reaction Step One
Quantity
45 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23.09 kg
Type
reactant
Reaction Step Five
Quantity
9.44 kg
Type
reactant
Reaction Step Six
Quantity
0.165 kg
Type
catalyst
Reaction Step Seven
Name
Quantity
101 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][C:3]=1[C:19](=[O:21])[CH3:20].[CH3:22][CH:23]1CCC[O:24]1.[H][H].C(=O)([O-])[O-].[K+].[K+].ClCC(Cl)=O>[Pt](=O)=O.O>[C:19]([C:3]1[C:2]2[O:1][CH2:22][C:23](=[O:24])[NH:8][C:7]=2[CH:6]=[C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:4]=1)(=[O:21])[CH3:20] |f:3.4.5|

Inputs

Step One
Name
Quantity
15 kg
Type
reactant
Smiles
OC1=C(C=C(C=C1[N+](=O)[O-])OCC1=CC=CC=C1)C(C)=O
Step Two
Name
Quantity
45 L
Type
reactant
Smiles
CC1OCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
23.09 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
9.44 kg
Type
reactant
Smiles
ClCC(=O)Cl
Step Seven
Name
Quantity
0.165 kg
Type
catalyst
Smiles
[Pt](=O)=O
Step Eight
Name
Quantity
101 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for another 1 hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an internal temperature of 25° C.
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with 20 l of 2-methyltetrahydrofuran
ADDITION
Type
ADDITION
Details
the reaction mixture from the first reactor is added
WASH
Type
WASH
Details
It is rinsed with 22 l of 2-methyltetrahydrofuran
CUSTOM
Type
CUSTOM
Details
After 2.5 hours reaction time at 65° C.
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off at 55° C
DISTILLATION
Type
DISTILLATION
Details
Then 34 l 2-methyltetrahydrofuran are distilled off from the organic phase in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature, 180 l methylcyclohexane
CUSTOM
Type
CUSTOM
Details
are metered in within 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
the crystallisation
CUSTOM
Type
CUSTOM
Details
Then the precipitate is removed by centrifuging
WASH
Type
WASH
Details
washed with 113 l methylcyclohexane
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.